1-(5-Methylisoxazol-4-yl)ethanone
Description
The compound 1-(5-Methylisoxazol-4-yl)ethanone, while not directly studied in the provided papers, is related to a class of compounds that have been extensively researched due to their interesting chemical properties and potential biological activities. The papers provided focus on various substituted ethanones with different heterocyclic rings and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the nitro-nitrite rearrangement for isoxazolyl-aryl-methanones , the reaction of acetohydrazide with carbon disulfide and potassium hydroxide for oxadiazolyl-aminoethanones , and the condensation of hydrazides with acetic anhydride for oxadiazolyl-ethanones . These methods provide a framework for the synthesis of 1-(5-Methylisoxazol-4-yl)ethanone, suggesting that similar synthetic routes could be adapted for its production.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as density functional theory (DFT) . These studies provide insights into the geometrical parameters, which are often in agreement with X-ray diffraction (XRD) data, and the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) studies, which show that the negative charge is often localized over the carbonyl group, making it a site for electrophilic attack, while positive regions are localized over nitrogen atoms, indicating potential sites for nucleophilic attack . This suggests that 1-(5-Methylisoxazol-4-yl)ethanone may undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties, such as lipophilicity and solubility, have been predicted using software like ALOGPS 2.1 . The nonlinear optical properties of these compounds have also been evaluated, indicating their potential use in nonlinear optics due to their hyperpolarizability . These analyses are crucial for understanding the behavior of 1-(5-Methylisoxazol-4-yl)ethanone in various environments and its suitability for different applications.
Biological Activity
Several of the compounds related to 1-(5-Methylisoxazol-4-yl)ethanone have been evaluated for biological activities, such as anti-inflammatory , antimicrobial , and anti-neoplastic activities . Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various proteins, which could be a promising avenue for the development of new therapeutic agents. This implies that 1-(5-Methylisoxazol-4-yl)ethanone may also possess similar biological properties, warranting further investigation.
properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4(8)6-3-7-9-5(6)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBLCMAVTWOWNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377275 | |
Record name | 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylisoxazol-4-yl)ethanone | |
CAS RN |
6497-21-8 | |
Record name | 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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